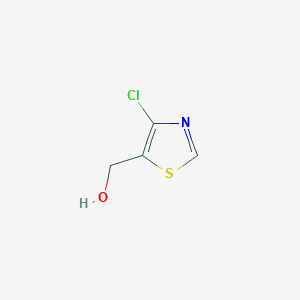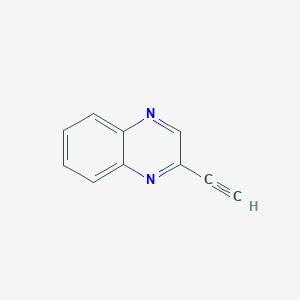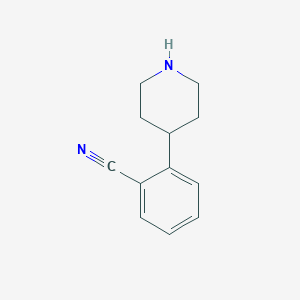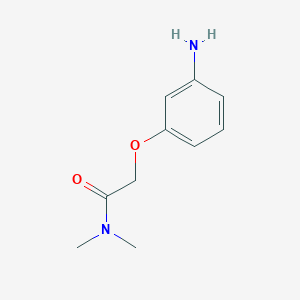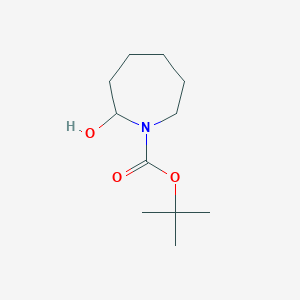
2-(1H-1,2,4-三唑-3-基)吡啶
描述
2-(1H-1,2,4-Triazol-3-yl)pyridine is a heterocyclic compound that features both a pyridine and a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The triazole ring is a five-membered ring containing three nitrogen atoms, which can act as a versatile building block for the synthesis of various derivatives with potential biological activities .
Synthesis Analysis
The synthesis of triazolopyridine derivatives can be achieved through various methods. One efficient approach involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration under microwave irradiation to yield [1,2,4]triazolo[4,3-a]pyridines . Another method includes metal-free synthesis through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, which allows for the construction of a 1,2,4-triazolo[1,5-a]pyridine skeleton . Additionally, iodine(III)-mediated oxidative cyclization has been used to synthesize 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines .
Molecular Structure Analysis
The molecular structure of triazolopyridine derivatives has been extensively studied. Crystallographic analysis has revealed trends in intermolecular contact patterns and packing arrangements, which are influenced by the presence of various substituents. These structures often exhibit consistent intermolecular contacts and packing arrangements, which are crucial for understanding their crystallization behavior . The molecular structure is also important for the self-assembly behavior of these compounds, as seen in the formation of luminescent metallogels with lanthanide ions .
Chemical Reactions Analysis
Triazolopyridine derivatives participate in various chemical reactions, forming complexes with different metals. For instance, they have been used to form complexes with palladium(II), platinum(II), rhenium(I), and ruthenium(II), which exhibit diverse electrochemical and photophysical properties . The ligand exchange studies and DFT calculations suggest that the stability of these metal complexes varies depending on the isomeric form of the triazolopyridine ligands . Moreover, these compounds can self-assemble into larger architectures when exposed to cations with octahedral geometrical preference, leading to applications in magnetism and self-selection .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyridine derivatives are influenced by their molecular structure and the nature of their substituents. For example, the absorption spectra and photophysical properties of metal complexes can be affected by the conjugation between the substituent group and the triazolyl unit . The melting points and packing efficiency of these compounds can also be correlated with their supramolecular structural features, which are important for stabilizing the crystal structures . Additionally, the biological activities of these compounds, such as their antiproliferative, antiinflammatory, antibacterial, and antifungal properties, are significant for their potential therapeutic applications .
科学研究应用
1. 合成和生物活性
已合成2-(1H-1,2,4-三唑-3-基)吡啶及其衍生物,并对其进行了各种生物活性评估。例如,含有吡啶基团的衍生物显示出潜在的抗真菌活性,并在植物生长调节中表现出潜力 (Liu et al., 2007)。
2. 光致发光性能
该化合物已被用于与Y(III)、Sm(III)、Eu(III)、Gd(III)和Tb(III)等元素形成新的配合物,展示出显著的光致发光性能。这些性质使它们适用于光学器件和光子转换介质的应用 (Stan et al., 2015)。
3. 抗真菌活性
多项研究集中在2-(1H-1,2,4-三唑-3-基)吡啶衍生物的抗真菌能力上。例如,含有肟醚和苯氧基吡啶基团的化合物表现出中等至高的杀真菌活性 (Bai et al., 2020)。
4. 化学稳定性和物理性质
已研究了2-(1H-1,2,4-三唑-3-基)吡啶衍生物的化学和物理性质,包括它们的稳定性、电化学和光物理性质。例如,利用配体交换研究和密度泛函理论(DFT)计算来评估与该化合物形成的金属配合物的稳定性 (Lo et al., 2015)。
5. 固态发光
基于1,2,4-三唑的锌配合物的结构研究和发光性质,包括2-(1H-1,2,4-三唑-3-基)吡啶衍生物的衍生物,在固态中显示出强烈的绿蓝色发光,表明在发光材料中具有潜在应用 (Gusev et al., 2011)。
6. 选择性萃取性能
已对该化合物及其衍生物进行了选择性萃取性能的研究。例如,衍生物已被用于从酸性溶液中萃取Am(III)而不是Eu(III),展示出显著的效率和选择性 (Kolarik et al., 1999)。
未来方向
The future directions for “2-(1H-1,2,4-Triazol-3-YL)pyridine” and its derivatives could involve further exploration of their anticancer properties . Additionally, the btp [2,6-bis(1,2,3-triazol-4-yl)pyridine] motif, which is related to “2-(1H-1,2,4-Triazol-3-YL)pyridine”, has been studied for various applications, including use in catalysis, enzyme inhibition, photochemistry, molecular logic, and materials .
属性
IUPAC Name |
2-(1H-1,2,4-triazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-4-8-6(3-1)7-9-5-10-11-7/h1-5H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMLJDLTWMGZAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447550 | |
| Record name | 2-(1H-1,2,4-TRIAZOL-3-YL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,2,4-Triazol-3-YL)pyridine | |
CAS RN |
23195-62-2 | |
| Record name | 2-(1H-1,2,4-TRIAZOL-3-YL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-1,2,4-triazol-3-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1278970.png)




